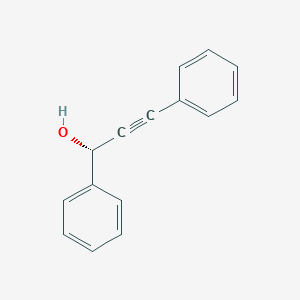

(S)-1,3-Diphenyl-1-propyne-3-ol

Description

Significance of Chiral Secondary Propargylic Alcohols as Versatile Chiral Synthons

Chiral secondary propargylic alcohols are invaluable building blocks, or "synthons," in the world of organic synthesis. researchgate.net Their importance stems from their bifunctional nature, possessing both an alkyne and a hydroxyl group, which makes them attractive starting materials for a variety of chemical reactions. researchgate.net This unique structure allows them to participate in cyclization, substitution, and addition reactions, enabling the construction of complex and functionally diverse organic molecules. researchgate.net

These alcohols are fundamental in creating more complex molecules, including pharmaceuticals and advanced materials. rawsource.comrawsource.com The presence of a stereocenter at the carbon bearing the hydroxyl group introduces chirality, a critical feature in the synthesis of biologically active compounds, as the three-dimensional arrangement of a molecule can drastically affect its biological function. nih.gov The ability to synthesize these alcohols in a single mirror-image form (enantiomer) is a significant challenge and a key area of research. nih.gov Consequently, methods to create these chiral structures with high enantioselectivity are highly sought after. organic-chemistry.org The development of catalytic asymmetric synthesis has provided powerful tools for accessing these valuable chiral synthons. organic-chemistry.org

The versatility of propargylic alcohols is further demonstrated by their ability to be transformed into other important structural motifs, such as allenes, which are key skeletons in many natural products and bioactive molecules. rsc.orgresearchgate.net They are also used in the synthesis of heterocyclic and carbocyclic compounds. researchgate.netresearchgate.net

The Unique Position of (S)-1,3-Diphenyl-1-propyne-3-ol in Stereoselective Synthesis Research

This compound is a specific chiral propargylic alcohol with the molecular formula C₁₅H₁₂O. smolecule.com Its structure features a propargyl alcohol backbone substituted with phenyl groups at both the 1- and 3-positions. smolecule.com The stereocenter at the carbon atom bonded to the hydroxyl group gives the molecule its chirality, and the (S)-enantiomer exhibits distinct reactivity in asymmetric reactions. smolecule.com The phenyl groups contribute to the molecule's steric bulk and electronic stability, which can influence the regioselectivity of catalytic processes. smolecule.com

This compound serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. smolecule.com Its synthesis can be achieved through several methods, including the condensation of phenylacetylene (B144264) with benzaldehyde (B42025) or the reduction of the corresponding ketone. smolecule.com Notably, advanced catalytic methods, such as the use of a camphorsulfonamide-titanium complex, have been developed to produce this compound with high enantiomeric excess (ee). smolecule.com

The chemical reactivity of this compound is diverse. The hydroxyl group can be oxidized to form a ketone, while the alkyne can be reduced to an alkene or alkane. smolecule.com It can also participate in nucleophilic substitution and condensation reactions to build more complex molecular architectures. smolecule.com

Evolution of Research Themes Pertaining to Propargylic Alcohols

Research involving propargylic alcohols has evolved significantly over the decades. Initially recognized for their fundamental reactivity, they are now central to the development of sophisticated synthetic methodologies. researchgate.net Early research often focused on classical transformations like the Meyer-Schuster rearrangement, which converts propargylic alcohols into α,β-unsaturated carbonyl compounds under acidic conditions. researchgate.netnih.gov

More recently, the focus has shifted towards transition-metal-catalyzed reactions that unlock new pathways and increase reaction efficiency and selectivity. thieme-connect.com Metals like ruthenium and gold have shown a particular affinity for activating propargylic alcohols, leading to novel transformations. thieme-connect.com One major area of advancement is the direct transformation of propargylic alcohols into allenes, which are valuable intermediates in organic synthesis. rsc.org

The development of catalytic propargylic substitution reactions remains an active area of research. thieme-connect.com Furthermore, the use of propargylic alcohols in cyclization reactions to form complex heterocyclic and carbocyclic systems has gained considerable attention. researchgate.netresearchgate.net These advancements highlight the ongoing expansion of the synthetic utility of propargylic alcohols, driven by the quest for more atom-economical and environmentally benign chemical processes. rawsource.comnih.gov The ability to use these readily available starting materials to construct complex molecular architectures underscores their enduring importance in modern organic chemistry. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O | smolecule.com |

| Molar Mass | 208.26 g/mol | smolecule.com |

| Melting Point | ~49-50 °C | smolecule.com |

| Boiling Point | 180 °C at 5 Torr | smolecule.com |

| Appearance | Not specified | |

| Key Spectral Features | IR: ~2100 cm⁻¹ (C≡C), ~3300 cm⁻¹ (O-H) | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1,3-diphenylprop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZWMODRWHHWFR-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C#C[C@H](C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis of S 1,3 Diphenyl 1 Propyne 3 Ol: State of the Art Methodologies

Catalytic Asymmetric Alkynylation Strategies

The addition of a terminal alkyne to an aldehyde is a direct and atom-economical method for the preparation of propargyl alcohols. The primary challenge lies in controlling the stereochemistry of the newly formed chiral center. To this end, several catalytic systems have been developed, primarily utilizing transition metals in conjunction with chiral ligands.

Zinc-Catalyzed Enantioselective Addition of Terminal Alkynes to Aldehydes

Zinc-based catalysts have emerged as powerful tools for the enantioselective alkynylation of aldehydes. These systems are often lauded for their practicality, mild reaction conditions, and the commercial availability of the metal salts and chiral ligands. organic-chemistry.org

Bifunctional zinc-based complexes have been designed to efficiently catalyze the asymmetric addition of terminal zinc-acetylides to aldehydes. These catalysts often incorporate a Lewis acidic zinc center to activate the aldehyde and a Brønsted basic site within the ligand to deprotonate the terminal alkyne. This dual activation strategy enhances both reactivity and enantioselectivity. researchgate.net For instance, the use of ProPhenol-derived ligands in conjunction with zinc salts has enabled the addition of a wide array of zinc alkynylides to various aldehydes, including aromatic, aliphatic, and α,β-unsaturated ones, with high yields and enantioselectivities. researchgate.net The development of these bifunctional systems has also led to a significant reduction in the required stoichiometry of reagents, making the process more efficient, especially when using valuable alkynes. researchgate.net

A notable example involves the use of a dinuclear zinc catalyst derived from proline, which has demonstrated broad applicability in the alkynylation of aromatic and α,β-unsaturated aldehydes. acs.org New polymeric Zn(salen) complexes have also been employed, offering the advantage of being recyclable for several cycles while maintaining their enantioselectivity. nih.gov These polymeric catalysts have been used to produce chiral secondary propargylic alcohols with good yields and enantioselectivities at room temperature. nih.gov

Table 1: Performance of Various Bifunctional Zinc-Based Catalysts

| Catalyst System | Aldehyde | Alkyne | Yield (%) | ee (%) | Reference |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Benzaldehyde (B42025) | Phenylacetylene (B144264) | High | High | organic-chemistry.org |

| Polymeric Zn(salen) | Benzaldehyde | Phenylacetylene | up to 96 | up to 72 | nih.gov |

| Proline-derived dinuclear Zn | Aromatic aldehydes | Terminal alkynes | High | High | acs.org |

A practical and widely adopted method for the asymmetric alkynylation of aldehydes involves the use of zinc triflate (Zn(OTf)₂) in the presence of a catalytic amount of (+)-N-methylephedrine. organic-chemistry.org This system is particularly attractive due to the low cost and commercial availability of both enantiomers of N-methylephedrine. organic-chemistry.org The reaction proceeds smoothly with a variety of terminal alkynes and aldehydes, affording the corresponding propargylic alcohols in high yields and with excellent enantioselectivities. organic-chemistry.org A significant advantage of this protocol is its tolerance to ambient conditions, including the presence of moisture in the solvent. organic-chemistry.org

The reaction between benzaldehyde and phenylacetylene, catalyzed by Zn(OTf)₂ and (+)-N-methylephedrine, serves as a benchmark for this methodology, consistently delivering (S)-1,3-Diphenyl-1-propyne-3-ol with high enantiomeric excess.

The mechanism of enantiocontrol in zinc-mediated alkynylation is believed to involve the formation of a chiral zinc-amino alkoxide complex in situ from the reaction of diethylzinc (B1219324) or a zinc salt with the chiral ligand. This complex then reacts with the terminal alkyne to generate a zinc acetylide. The aldehyde coordinates to the zinc center, bringing it into proximity with the nucleophilic alkyne. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral ligand during the addition of the acetylide to the aldehyde carbonyl. acs.org

Kinetic and computational studies have provided insights into the reaction pathway. For instance, in some zinc-catalyzed cyclization reactions of alkynyl derivatives, a mechanism involving the formation of an alkoxide-zinc intermediate through protonolysis of a Zn-alkyl bond has been proposed. acs.org This intermediate then undergoes a concerted coupling reaction. acs.org While this is for an intramolecular reaction, it highlights the fundamental steps of substrate activation and bond formation that are central to zinc catalysis. In the context of intermolecular alkynylation, the prevailing model involves a transition state where the aldehyde and alkyne are both coordinated to the chiral zinc complex, allowing for effective stereochemical communication.

Indium(III)-Catalyzed Asymmetric Alkynylation

Indium(III) catalysts have also proven effective for the asymmetric alkynylation of aldehydes. nih.govnih.gov A key example is the use of an In(III)/BINOL complex, which catalyzes the reaction between a broad range of aldehydes and terminal alkynes. organic-chemistry.orgnih.gov This system is described as having a "bifunctional character," where the indium(III) center activates both the aldehyde and the alkyne, leading to high enantioselectivities (83 to >99% ee) for a variety of substrates. organic-chemistry.orgnih.gov

In some protocols, 2-methyl-3-butyn-2-ol (B105114) is used as a stable and easy-to-handle equivalent of acetylene, which can then be deprotected to provide the terminal alkyne product. nih.gov Indium(III)-catalyzed reactions can be performed with low catalyst loadings (2-10 mol%) and have been shown to be effective for aryl, heteroaryl, alkyl, and alkenyl aldehydes. nih.gov The use of indium tribromide has also been reported to catalyze the coupling of alkynylsilanes with acid chlorides to produce α,β-acetylenic ketones under mild conditions. organic-chemistry.org

Table 2: Indium(III)-Catalyzed Asymmetric Alkynylation of Aldehydes

| Catalyst System | Aldehyde Substrate | Alkyne Source | Yield (%) | ee (%) | Reference |

| In(III)/BINOL | Aromatic and Aliphatic | Terminal Alkynes | High | 83 to >99 | nih.gov |

| In(OTf)₃ / Ligand | Aryl, Heteroaryl, Alkyl, Alkenyl | 2-Methyl-3-butyn-2-ol | up to 97 | up to 99 | nih.gov |

Copper-Catalyzed Asymmetric Transformations

Copper catalysis represents another important avenue for the synthesis of chiral propargyl alcohols. nih.gov Copper(I) complexes, in particular, are known to activate terminal alkynes to form copper acetylides, which are potent nucleophiles. The use of chiral ligands allows for the enantioselective addition of these acetylides to aldehydes.

Various chiral ligands have been successfully employed in copper-catalyzed asymmetric alkynylations, including those with PyBox and PNN motifs. acs.orgchemrxiv.org These reactions often exhibit high levels of enantioselectivity for a range of aldehyde and alkyne substrates. nih.govacs.org For example, a highly enantio- and regioselective copper-catalyzed asymmetric propargylation of aldehydes using a propargyl borolane reagent has been reported, demonstrating broad functional group tolerance. nih.gov In some cases, tandem catalytic systems, such as Ir-catalyzed hydrosilylation followed by enantioselective Cu-catalyzed alkynylation, have been developed for the synthesis of related chiral propargylic amines from amides. chemrxiv.org

Table 3: Copper-Catalyzed Asymmetric Alkynylation

| Ligand Type | Substrate | Yield (%) | ee (%) | Reference |

| Me-Pybox | Propargylic Carbonates | Good to High | up to 99 | acs.org |

| Propargyl Borolane | Aldehydes | High | High | nih.gov |

| PyBox | Amides (via tandem catalysis) | Excellent | Moderate to Good | chemrxiv.org |

Gold(I)-Catalyzed Asymmetric Reactions

Gold catalysts, particularly cationic gold(I) complexes, are renowned for their ability to activate alkynes toward nucleophilic attack under mild conditions. nsf.govnih.gov This reactivity has been extensively applied in a variety of transformations involving propargylic substrates, such as rearrangements and enyne cycloisomerizations. nih.govpsu.edu

In the context of synthesizing 1,3-diarylpropargyl alcohols, gold-catalyzed reactions typically involve the transformation of pre-formed propargyl alcohols rather than their direct synthesis from an aldehyde and alkyne. nih.gov For instance, gold(I) and gold(III) catalysts have been used to mediate the reaction of 1,3-diarylpropargyl alcohols with various aryl nucleophiles, leading to products like 1,1,3-triarylallenes and diaryl-indenes. nih.govresearchgate.net These reactions proceed through the activation of the propargyl alcohol, often involving a C3 nucleophilic substitution. nih.gov Another common transformation is the Meyer-Schuster rearrangement of propargyl alcohols to enones, which can be efficiently catalyzed by gold complexes. nsf.gov

While gold catalysis is a powerful tool for manipulating propargylic systems, its application in the direct, enantioselective alkynylation of benzaldehyde with phenylacetylene to produce this compound is not as established as methods using other transition metals. The primary utility of gold in this area lies in the subsequent functionalization of the racemic or enantioenriched alcohol. nih.govnih.gov

Rhodium-Catalyzed Asymmetric Approaches

Rhodium catalysis offers a powerful and direct route to chiral propargyl alcohols through the asymmetric addition of terminal alkynes to aldehydes. A notable advancement in this area involves the use of sterically demanding, chiral-at-metal rhodium(III) Lewis acid catalysts. nih.govacs.org These catalysts, featuring the octahedral metal center as the sole source of chirality, effectively mediate the enantioselective alkynylation of various aromatic aldehydes. acs.org

This methodology has been successfully applied to the synthesis of chiral propargylic alcohols with high yields and excellent enantioselectivities. The reaction typically employs a low catalyst loading (1-2 mol%) at room temperature. acs.org The success of these catalysts, compared to structurally similar rhodium and ruthenium complexes that show inferior activity and selectivity, highlights the importance of the specific ligand environment around the rhodium center. acs.org

Another rhodium-based strategy involves the catalytic asymmetric synthesis of chiral propargylic boron compounds, which can then be converted to the corresponding propargylic alcohols with high enantiomeric fidelity. acs.org Furthermore, rhodium-catalyzed cascade reactions, such as conjugate alkynylation followed by an aldol (B89426) cyclization, have been developed to create complex molecules containing the α-propargyl-β-hydroxyketone motif with excellent enantio- and diastereoselectivities. nih.gov

| Catalyst/Ligand System | Alkyne | Aldehyde | Yield (%) | ee (%) | Reference |

| Chiral-at-Rhodium Lewis Acid | Phenylacetylene | Benzaldehyde | 98 | 95 | acs.org |

| [Rh(COD)Cl]₂ / (R)-BINAP | Aryl Alkynes | Alkenoyl Aldehydes | 75-95 | 92->99 | nih.gov |

| Dirhodium Complex | Aryl Propargylic Sulfonylhydrazones | - | up to 99 | up to 97 | acs.org |

This table presents representative data for rhodium-catalyzed asymmetric alkynylation and related reactions leading to chiral propargylic systems.

Other Transition Metal Catalysis (e.g., Ruthenium)

Besides rhodium, several other transition metals are effective catalysts for the asymmetric synthesis of propargyl alcohols. Ruthenium complexes, in particular, are highly efficient for the asymmetric transfer hydrogenation (ATH) of prochiral ketones. rsc.orgnih.gov To synthesize this compound via this method, the corresponding ketone, 1,3-diphenyl-2-propyn-1-one, is reduced using a chiral ruthenium catalyst and a hydrogen donor, typically isopropanol. rsc.orgwebofproceedings.orgwebofproceedings.org This approach is widely used due to its operational simplicity and the high enantioselectivities that can be achieved. nih.gov

Zinc-based systems have also proven highly effective. A well-established method involves the use of Zn(OTf)₂ in conjunction with a chiral ligand, such as (+)-N-methylephedrine, to catalyze the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.orgwustl.edu A key advantage of this system is its tolerance to moisture, allowing reactions to be run in reagent-grade solvents without the need for a strictly inert atmosphere, which is highly beneficial for both laboratory and potential manufacturing settings. organic-chemistry.orgwustl.edu

Copper(I) complexes paired with chiral bisphosphine ligands are also utilized for the enantioselective alkynylation of aromatic aldehydes. acs.org The reaction proceeds through the nucleophilic addition of a copper(I) acetylide, coordinated by the chiral ligand, to the aldehyde. acs.org

| Metal/Catalyst System | Reaction Type | Substrates | Yield (%) | ee (%) | Reference |

| RuCl₂(PPh₃)₃ / NaOH | Transfer Hydrogenation | Aromatic Ketones | High | N/A (racemic) | rsc.org |

| Zn(OTf)₂ / (+)-N-methylephedrine | Alkynylation | Aldehydes, Alkynes | High | up to 99 | organic-chemistry.orgwustl.edu |

| Cu(O-t-Bu) / TRAP ligand | Alkynylation | Aromatic Aldehydes, Alkynes | Moderate | Moderate | acs.org |

This table showcases various transition metal-catalyzed approaches to chiral propargylic alcohols.

Organocatalytic Enantioselective Synthesis

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of chiral propargyl alcohols. A prominent example is the addition of terminal alkynes to aldehydes catalyzed by a combination of a zinc salt and a chiral amino alcohol. organic-chemistry.org The system employing zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine is particularly effective, yielding a broad range of chiral propargyl alcohols in high yields and with excellent enantioselectivity (up to 99% ee). organic-chemistry.orgwustl.edu This method's robustness and operational convenience have made it a popular choice. organic-chemistry.org

The proposed mechanism involves the in-situ formation of a chiral zinc complex. The N-methylephedrine acts as a chiral ligand, coordinating to the zinc ion along with the alkyne (as a zinc acetylide) and the aldehyde. This organized transition state assembly directs the nucleophilic attack of the alkyne onto one face of the aldehyde, thereby controlling the stereochemical outcome.

In a related approach, chiral alkaloids like cinchonine (B1669041) have been used as organocatalysts to mediate the asymmetric Michael addition of thiols to chalcones (1,3-diphenyl-2-propen-1-one), which are precursors to the target diol. nih.gov While not a direct synthesis of the propargyl alcohol, it demonstrates the utility of organocatalysts in setting stereocenters in similar 1,3-diphenylpropane (B92013) frameworks.

Chiral Auxiliary-Controlled Synthetic Routes

The use of chiral auxiliaries is a classical and robust strategy for controlling stereochemistry. sigmaaldrich.com This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereoselectivity of a subsequent reaction before being cleaved and recycled. sigmaaldrich.com

In the context of synthesizing this compound, a chiral auxiliary could be appended to either the benzaldehyde or the phenylacetylene precursor. The diastereoselective addition reaction would then be performed, followed by the removal of the auxiliary to yield the enantiomerically enriched product. For example, Ellman's chiral N-tert-butanesulfinamide is a highly effective auxiliary for the synthesis of chiral amines and can be conceptually applied to related systems. osi.lv

A more modern approach combines asymmetric catalysis with the use of a chiral auxiliary. In this strategy, an achiral starting material is catalytically converted into a substrate bearing a transient chiral auxiliary. This newly installed stereocenter then directs a subsequent diastereoselective reaction. acs.org This method merges the efficiency of catalysis with the reliability of auxiliary-based control. For propargylic systems, a palladium-catalyzed carboetherification has been used to install a transient chiral auxiliary on a propargylic amine, which then directs a subsequent diastereoselective hydrogenation. acs.org

Kinetic Resolution and Dynamic Kinetic Resolution Approaches

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful techniques for separating enantiomers from a racemic mixture. Standard kinetic resolution can provide a maximum of 50% yield for a single enantiomer. acs.org Dynamic kinetic resolution overcomes this limitation by combining the enantioselective reaction with an in-situ racemization of the less reactive enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. acs.orgnih.gov

For propargyl alcohols, chemoenzymatic DKR is a particularly effective method. acs.orgnih.gov This process typically involves two catalysts:

A lipase, which selectively catalyzes the acylation (esterification) of one enantiomer of the racemic alcohol (e.g., the R-enantiomer).

A transition metal complex (e.g., based on oxovanadium, ruthenium, or rhodium) that racemizes the remaining, unreacted S-enantiomer in situ. acs.org

This concurrent process continuously converts the unwanted enantiomer into the desired one, which is then trapped as an ester by the lipase. A final hydrolysis step liberates the enantiomerically pure alcohol. The choice of solvent can be critical to success, as it must facilitate both the enzymatic resolution and the metal-catalyzed racemization while suppressing side reactions. acs.org This approach has been successfully applied to a variety of secondary alcohols, including propargylic ones, to produce optically active esters with up to 99% ee. acs.orgnih.gov

Comparative Analysis of Enantioselectivity and Diastereoselectivity in this compound Synthesis

The synthesis of enantiomerically pure this compound can be achieved through several distinct strategies, each with its own advantages regarding selectivity, yield, and operational complexity. The choice of method often depends on the available starting materials and desired scale. The main approaches are direct asymmetric alkynylation, asymmetric reduction of a prochiral ketone, and resolution of a racemic mixture.

The following table provides a comparative overview of the leading methodologies.

| Methodology | Catalyst / Reagent | Starting Materials | Key Features | Yield (%) | ee (%) | Reference(s) |

| Transition Metal Catalysis | ||||||

| Rh-Catalyzed Alkynylation | Chiral-at-Rhodium Lewis Acid | Benzaldehyde, Phenylacetylene | Direct C-C bond formation; high enantioselectivity. | 98 | 95 | acs.org |

| Ru-Catalyzed ATH | Chiral Ru Complex / i-PrOH | 1,3-Diphenyl-2-propyn-1-one | Reduction of ketone; well-established method. | High | High | rsc.orgnih.gov |

| Organocatalysis | ||||||

| Zn-Mediated Alkynylation | Zn(OTf)₂ / (+)-N-methylephedrine | Benzaldehyde, Phenylacetylene | Operationally simple; moisture tolerant. | High | up to 99 | organic-chemistry.orgwustl.edu |

| Resolution | ||||||

| Dynamic Kinetic Resolution (DKR) | Lipase + Racemization Catalyst (e.g., V, Ru) | Racemic 1,3-Diphenyl-1-propyne-3-ol | Theoretical 100% yield of one enantiomer. | High | up to >99 | acs.orgnih.gov |

Analysis:

Direct Asymmetric Alkynylation , catalyzed by chiral rhodium complexes or organocatalytic systems like Zn/(+)-NME, offers the most atom-economical route, constructing the chiral center and the carbon skeleton in a single step from simple aldehyde and alkyne precursors. These methods consistently report very high enantioselectivities. acs.orgorganic-chemistry.org

Asymmetric Transfer Hydrogenation (ATH) of the corresponding propargyl ketone is an excellent alternative if the ketone is readily available. Ruthenium-based catalysts are highly developed for this transformation and provide access to the chiral alcohol with high enantiopurity. nih.gov

Dynamic Kinetic Resolution (DKR) is ideal when starting from the racemic alcohol. It provides a pathway to a single enantiomer in very high purity and, theoretically, quantitative yield, making it a highly efficient deracemization strategy. acs.orgnih.gov

Each of these state-of-the-art methodologies provides a reliable and highly selective route to this compound, a testament to the advances in modern asymmetric synthesis.

Advances in Practical and Scalable Asymmetric Synthesis

The development of practical and scalable methods for the synthesis of enantiomerically pure propargylic alcohols, such as this compound, is a significant focus in modern organic synthesis. These compounds are valuable chiral building blocks for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. smolecule.com The primary approach to achieving this is the catalytic asymmetric addition of a terminal alkyne to an aldehyde. nih.govacs.org For this compound, this involves the reaction of phenylacetylene with benzaldehyde. A variety of catalyst systems have been developed to promote this transformation with high yield and enantioselectivity, addressing the need for practical and scalable solutions.

Recent progress has centered on the use of metal-based catalysts with chiral ligands and organocatalysts. These methods offer advantages over older techniques that may have required stoichiometric amounts of chiral reagents, making them more economical and environmentally friendly for large-scale production.

Catalytic Systems and Research Findings:

Several catalytic systems have demonstrated high efficacy in the asymmetric synthesis of chiral propargylic alcohols.

Zinc-Based Catalysts:

One notable advancement involves the use of zinc-based catalysts. For instance, the combination of Zn(OTf)₂ and (+)-N-methylephedrine mediates the enantioselective addition of terminal acetylenes to aldehydes. organic-chemistry.org This system is particularly practical as it can be conducted in reagent-grade toluene (B28343) without the need for stringent anhydrous conditions. organic-chemistry.org Another effective system utilizes a ProPhenol ligand in conjunction with a dialkylzinc reagent, which has proven successful for various nucleophilic additions, including the formation of chiral propargylic alcohols. nih.gov

| Catalyst System | Reactants | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Zn(OTf)₂ / (+)-N-methylephedrine | Terminal Alkynes and Aldehydes | Data not specified | High | organic-chemistry.org |

| (S,S)-ProPhenol / Dialkylzinc | Phenylacetylene and Benzaldehyde | 78 | 80 | nih.gov |

Titanium-Based Catalysts:

Titanium-mediated alkynylation of aldehydes represents another significant methodology. A camphorsulfonamide-titanium complex, for example, has been shown to catalyze the addition of phenylacetylene to benzaldehyde, yielding this compound with an enantiomeric excess greater than 90% under mild reaction conditions. smolecule.com The chiral environment created by the titanium ligand is crucial for inducing the high degree of asymmetry observed in the product. smolecule.com The use of titanium(IV) isopropoxide in combination with the inexpensive chiral ligand BINOL also facilitates the reaction between alkynylzinc reagents and a wide array of aldehydes, producing chiral propargyl alcohols at room temperature with high enantioselectivity. organic-chemistry.org

| Catalyst System | Reactants | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Camphorsulfonamide-Titanium Complex | Phenylacetylene and Benzaldehyde | Data not specified | >90 | smolecule.com |

| Ti(OiPr)₄ / BINOL | Alkynylzinc and Aldehydes | Data not specified | High | organic-chemistry.org |

Organocatalysis:

In addition to metal-based systems, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Catalysts like L-proline or D-proline have been utilized for the synthesis of optically pure forms of related compounds, highlighting the potential for metal-free approaches. smolecule.comgoogle.com For instance, the reaction of benzaldehyde and acetophenone (B1666503) can be catalyzed by L-proline or D-proline to produce a chiral precursor to 1,3-diphenyl-1-propanol. google.com While not directly synthesizing the target alkyne, this demonstrates the utility of organocatalysts in creating chiral 1,3-diphenyl structures. Another approach involves a ternary catalyst system of an α,α-dialkylprolinol silyl (B83357) ether, a copper(I) salt, and benzoic acid, which has achieved high diastereo- and enantioselectivity in the cross-aldol coupling of aldehydes and ynals. rsc.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| L-proline or D-proline | Aldol Condensation | Metal-free, economical | smolecule.comgoogle.com |

| α,α-dialkylprolinol silyl ether / CuI / PhCO₂H | Cross-Aldol Coupling | High diastereo- and enantioselectivity (up to >99% ee) | rsc.org |

The continued development of these and other catalytic systems is crucial for making the synthesis of this compound and other chiral propargylic alcohols more efficient, cost-effective, and scalable for industrial applications.

Chemical Reactivity and Advanced Transformations of S 1,3 Diphenyl 1 Propyne 3 Ol

Propargylic Substitution Reactions

Propargylic substitution reactions involving (S)-1,3-Diphenyl-1-propyne-3-ol are a key feature of its chemical profile. These reactions involve the replacement of the hydroxyl group by a nucleophile.

Nucleophilic Propargylic Substitution with Various Reagents

This compound readily undergoes nucleophilic propargylic substitution with a range of reagents. smolecule.com The presence of the phenyl groups enhances the stability of the carbocation intermediate that can form during these reactions. Iron(III) chloride has been shown to be an effective catalyst for the substitution of propargylic alcohols with carbon and heteroatom nucleophiles, including alcohols, thiols, and amides. organic-chemistry.org This allows for the formation of new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. organic-chemistry.org

The reaction often proceeds through the formation of a propargylic cation, and the stability of this intermediate influences the reaction's feasibility. nih.gov For instance, primary aliphatic propargylic alcohols may fail to undergo substitution due to the instability of the corresponding primary propargylic cation. nih.gov

| Nucleophile | Reagent/Catalyst | Product Type |

| Alcohols | FeCl₃ | Propargyl ethers |

| Thiols | FeCl₃ | Propargyl thioethers |

| Amides | FeCl₃ | N-Propargylated amides |

| Allyl trimethylsilane | FeCl₃ | Allenyl compounds |

Table 1: Examples of Nucleophilic Propargylic Substitution Reactions

Stereochemical Outcomes in Propargylic Substitutions

The stereochemistry of propargylic substitution reactions is a critical consideration. The chiral center at the carbon bearing the hydroxyl group in this compound means that these reactions can proceed with either retention or inversion of configuration, or through a racemic mixture. The specific outcome is often dependent on the reaction mechanism (S_N1, S_N2, or S_N_i) and the nature of the catalyst and nucleophile used. learncbse.in

For instance, in S_N1-type reactions, the formation of a planar carbocation intermediate would be expected to lead to racemization. learncbse.in Conversely, a direct S_N2 attack would result in inversion of stereochemistry. The use of chiral catalysts can influence the stereochemical outcome, enabling enantioselective transformations.

Cyclization Reactions

The presence of both an alkyne and a hydroxyl group in this compound makes it an excellent substrate for various cyclization reactions, leading to the formation of diverse carbocyclic and heterocyclic systems.

Intramolecular Pauson-Khand Cycloadditions for Fused Bicyclic Systems

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.org While originally discovered as an intermolecular process, its intramolecular version is particularly useful for constructing fused bicyclic systems. wikipedia.org In the context of this compound, if tethered to an alkene, it can undergo an intramolecular Pauson-Khand reaction to generate complex polycyclic frameworks. nih.govresearchgate.net These reactions are often mediated by cobalt carbonyl complexes, although other transition metals can also be used. wikipedia.org

Synthesis of Heterocyclic Frameworks (e.g., Pyrazoles, Triazoles, Furans)

The versatile reactivity of this compound extends to the synthesis of a variety of heterocyclic compounds. nih.govnih.gov

Pyrazoles: Pyrazole derivatives can be synthesized from propargyl alcohols. For example, the reaction of 1,3-diphenyl-1H-pyrazole derivatives has been explored to create new compounds with potential biological activity. nih.govresearchgate.net

Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a common method for synthesizing 1,2,3-triazoles. beilstein-journals.orgresearchgate.net this compound, with its terminal alkyne, is a suitable partner for this reaction with an appropriate azide (B81097) to form triazole-containing structures. beilstein-journals.orgnih.gov

Furans: Polysubstituted furans can be synthesized from the reaction of propargyl alcohols with terminal alkynes under specific catalytic conditions. organic-chemistry.org

| Heterocycle | General Method | Key Reagents |

| Pyrazole | Condensation/Cyclization | Hydrazine derivatives |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (Click Chemistry) | Organic azides, Copper(I) catalyst |

| Furan | Cyclization of propargyl alcohol and alkyne | Transition metal catalyst |

Table 2: Synthesis of Heterocycles from Propargyl Alcohol Derivatives

Carbocyclic Annulations

Beyond the Pauson-Khand reaction, the reactivity of this compound can be harnessed for other carbocyclic annulations. These reactions involve the formation of a new carbocyclic ring onto the existing molecular framework. The specific conditions and reaction partners will dictate the size and nature of the newly formed ring.

Addition Reactions to the Alkyne Moiety

The carbon-carbon triple bond in this compound is susceptible to a range of addition reactions, allowing for the synthesis of diverse and stereochemically complex products.

Hydrofunctionalization reactions introduce a hydrogen atom and a heteroatom-containing group across the alkyne.

Hydroboration: The hydroboration-oxidation of alkynes is a powerful method for the synthesis of carbonyl compounds. For internal alkynes like this compound, treatment with borane (B79455) (BH₃) or its derivatives (e.g., BH₃·THF) followed by oxidative workup (typically with hydrogen peroxide and a base) would theoretically yield a ketone. rsc.org The reaction proceeds via a syn-addition of the H-B bond across the triple bond. The regioselectivity is influenced by the steric and electronic properties of the alkyne substituents. Substituted organoboranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can be used to enhance selectivity. rsc.org

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne is a highly effective method for synthesizing vinylsilanes, which are valuable synthetic intermediates. The hydrosilylation of propargylic alcohols can be catalyzed by various transition metals, with platinum complexes being particularly effective. Research has shown that a catalyst system of platinum(II) chloride (PtCl₂) with the XPhos ligand facilitates the selective synthesis of E-vinylsilanes from propargylic alcohols. organic-chemistry.org This reaction is generally high-yielding and produces a single regioisomer at the β-position with E-alkene geometry. organic-chemistry.org The process is tolerant of a wide range of functional groups on both the alkyne and the silane. organic-chemistry.org

Below is a table summarizing the effect of catalyst loading on the yield of hydrosilylation for a model propargylic alcohol, demonstrating the high efficiency of the platinum catalyst. organic-chemistry.org

| Entry | Pt Loading (mol%) | Time (h) | Yield (%) |

| 1 | 0.5 | 16 | 94 |

| 2 | 0.25 | 16 | 93 |

| 3 | 0.1 | 16 | 83 |

| 4 | 0.05 | 16 | 81 |

| 5 | 0.025 | 40 | 73 |

| 6 | 0.01 | 90 | 69 |

Table 1: Effect of Platinum Catalyst Loading on Hydrosilylation Yield. Data adapted from research on platinum-catalyzed hydrosilylation of propargylic alcohols. organic-chemistry.org

Transition metal catalysis enables the assembly of complex molecules, such as 1,3-enynes, through C-C bond-forming reactions at the alkyne. wikipedia.org While direct examples for this compound are specific, the general methodologies are applicable. Palladium-catalyzed cross-coupling reactions, like the Sonogashira reaction, are widely used to couple terminal alkynes with alkenyl halides. wikipedia.org For internal alkynes, related transformations can be achieved. Catalysts based on earth-abundant metals like iron and copper have also been successfully employed in cross-coupling reactions for the synthesis of 1,3-enynes. wikipedia.org

Rearrangement Pathways

The propargylic alcohol motif is prone to rearrangement under both acidic and metal-catalyzed conditions, leading to the formation of α,β-unsaturated carbonyl compounds or other structurally diverse products.

Under strong acid catalysis, tertiary propargylic alcohols like this compound are known to undergo rearrangement. The two primary named reactions are the Meyer-Schuster and Rupe rearrangements.

Meyer-Schuster Rearrangement: This reaction is an acid-catalyzed rearrangement of secondary and tertiary propargylic alcohols to form α,β-unsaturated ketones or aldehydes. wikipedia.org The mechanism involves protonation of the hydroxyl group, followed by its elimination to form an allene (B1206475) intermediate, which then tautomerizes to the enone product. wikipedia.org For this compound, this would lead to the formation of 1,3-diphenyl-2-propen-1-one. The use of strong acids, however, can sometimes lead to side reactions. wikipedia.org

Rupe Rearrangement: In some cases, particularly with tertiary alcohols containing a terminal alkyne, an alternative pathway called the Rupe rearrangement can occur, yielding α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org While this compound has an internal alkyne, competing rearrangement pathways are a general feature of the acid catalysis of these systems. wikipedia.org Milder conditions using Lewis acid or transition metal catalysts can offer better selectivity. wikipedia.org

Transition metals, particularly gold and copper, are potent catalysts for the rearrangement of propargylic alcohols, often proceeding under mild conditions with high selectivity.

Gold-Catalyzed Rearrangements: Gold(I) catalysts are exceptionally effective at activating the alkyne moiety. A gold(I)-catalyzed oxidative rearrangement of propargyl alcohols in the presence of an external oxidant like pyridine-N-oxide provides a selective route to 1,3-diketones. organic-chemistry.org For 1,3-diphenyl-2-propyn-1-ol, this transformation would yield 1,3-diphenylpropane-1,3-dione. Studies have identified catalysts like IPrAuNTf₂ as highly effective, with phenyl groups showing a strong migratory aptitude in the proposed mechanism. organic-chemistry.org Other gold-catalyzed rearrangements can lead to the formation of cyclic allenes from substrates like propargylic 1,3-dithianes. researchgate.net

Copper-Catalyzed Rearrangements: Chiral copper-diphosphine complexes can promote formal researchgate.netrsc.org-rearrangements. For example, the enantioselective Cu-catalyzed rearrangement of 2-propargyloxypyridines to N-propargylic-2-pyridones has been developed. eurekaselect.com While this involves an O-to-N migration from a pyridine (B92270) ether, it highlights the potential of copper catalysts to facilitate rearrangements involving the propargylic position. eurekaselect.com

| Catalyst System | Reactant Type | Product Type | Reference |

| Strong Acid (e.g., H₂SO₄) | Propargylic Alcohol | α,β-Unsaturated Ketone | wikipedia.org |

| IPrAuNTf₂ / Pyridine-N-Oxide | Propargylic Alcohol | 1,3-Diketone | organic-chemistry.org |

| Au(PPh₃)Cl / AgSbF₆ | Propargylic 1,3-Dithiane | Cyclic Allene | researchgate.net |

| Chiral Cu-diphosphine | Propargyloxy-pyridine | N-Propargylic-2-pyridone | eurekaselect.com |

Table 2: Examples of Catalyzed Rearrangements of Propargylic Systems.

Selective Chemical Modifications of the Hydroxyl and Alkyne Functionalities

The bifunctional nature of this compound allows for selective reactions at either the hydroxyl group or the alkyne, provided appropriate reagents and conditions are chosen.

Selective Modification of the Hydroxyl Group: The hydroxyl group can be selectively oxidized in the presence of the alkyne. A chemoselective oxidation method using a catalytic system of copper(I) iodide (CuI), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and 4-(dimethylamino)pyridine (DMAP) under an oxygen atmosphere effectively converts secondary propargyl alcohols to their corresponding α,β-acetylenic ketones. nih.gov This reaction proceeds under mild conditions and tolerates the sensitive alkyne functionality, affording 1,3-diphenyl-2-propyn-1-one from 1,3-diphenyl-2-propyn-1-ol. nih.gov

Selective Modification of the Alkyne Moiety: To perform reactions at the alkyne without interference from the hydroxyl group, the alcohol can be protected. A notable method is the Nicholas reaction, which involves complexing the alkyne with dicobalt octacarbonyl (Co₂(CO)₈). nih.gov This complexation stabilizes a propargylic cation generated upon treatment with acid, allowing for nucleophilic substitution at the hydroxyl position. nih.gov More importantly, the cobalt-complexed alkyne is shielded from many reagents, allowing for modifications elsewhere in the molecule. Subsequent oxidative decomplexation regenerates the alkyne. nih.gov This strategy allows the hydroxyl group to be replaced or modified while the alkyne is temporarily "protected". nih.gov

Stereochemical Investigations and Chiral Recognition of S 1,3 Diphenyl 1 Propyne 3 Ol Systems

Enantiomeric Excess and Optical Purity Determination Methodologies

The enantiomeric excess (ee) is a critical measure of purity for a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org For (S)-1,3-diphenyl-1-propyne-3-ol, accurate determination of its enantiomeric excess is paramount for its application in asymmetric synthesis and stereoselective studies.

Several analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being a primary method. uma.es This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers of 1,3-diphenyl-1-propyne-3-ol, leading to their separation and allowing for quantification. The use of nonspecific detectors like UV or fluorescence is common in this approach. uma.es The enantiomeric excess can be determined by comparing the peak areas of the two enantiomers in the chromatogram.

Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents. These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers of the alcohol. This results in different chemical shifts for corresponding protons in the NMR spectrum, allowing for the integration of the signals and calculation of the enantiomeric ratio.

Circular Dichroism (CD) spectroscopy offers a chiroptical method for determining enantiomeric excess. uma.esnih.gov This technique measures the differential absorption of left- and right-circularly polarized light. The magnitude of the CD signal is proportional to the concentration and enantiomeric excess of the chiral compound. nih.gov

The Mosher's ester analysis is a classic chemical method that can also be applied. acs.org In this method, the chiral alcohol is reacted with a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to form diastereomeric esters. The resulting esters can then be analyzed by NMR or chromatography to determine the diastereomeric ratio, which directly corresponds to the original enantiomeric ratio of the alcohol.

| Method | Principle | Typical Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase. uma.es | Direct separation and quantification of enantiomers. uma.esacs.orgacs.org |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR signals. | Determination of enantiomeric ratio through signal integration. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. nih.gov | Quantitative analysis based on the intensity of the CD signal. uma.esnih.gov |

| Mosher's Ester Analysis | Formation of diastereomeric esters with a chiral reagent. acs.org | Indirect determination of enantiomeric ratio via analysis of diastereomers. acs.org |

Diastereomeric Control in Transformations of Chiral Propargylic Alcohols

The stereocenter in this compound exerts significant influence on the stereochemical outcome of reactions at nearby functional groups, a phenomenon known as diastereomeric control. When this chiral alcohol undergoes a reaction that creates a new stereocenter, the existing chiral center can direct the formation of one diastereomer over the other.

This control arises from the differential energetic pathways leading to the diastereomeric transition states. The steric and electronic properties of the substituents around the existing stereocenter create a chiral environment that favors one approach of the reagent over the other. For instance, in reactions involving the triple bond, such as additions or cyclizations, the bulky phenyl groups and the hydroxyl group can sterically hinder one face of the molecule, leading to preferential attack from the less hindered face.

The extent of diastereomeric control is often quantified by the diastereomeric excess (de), which is analogous to the enantiomeric excess. A high de indicates a highly stereoselective reaction. The level of diastereomeric control can be influenced by various factors, including the nature of the reactants, the reaction conditions (temperature, solvent), and the presence of catalysts.

For example, in the reduction of the alkyne moiety to an alkene, the stereochemistry of the resulting double bond and any newly formed stereocenters will be influenced by the chirality of the starting alcohol. Similarly, in substitution reactions at the propargylic position, the incoming nucleophile's trajectory will be directed by the existing stereocenter, leading to a preponderance of one diastereomer.

Principles of Chiral Induction in Catalytic Reactions

Chiral induction is a fundamental concept in asymmetric catalysis where a chiral entity, be it a catalyst, a ligand, or a substrate like this compound, directs the stereochemical course of a reaction to favor the formation of one enantiomer or diastereomer of the product. acs.org The hydroxyl group of propargylic alcohols can play a crucial role in this process. acs.org

In the context of catalysis, this compound can act as a chiral auxiliary or a chiral ligand. As a chiral auxiliary, it is temporarily incorporated into a reactant molecule to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed.

More commonly, chiral propargylic alcohols, or derivatives thereof, are used to create chiral ligands for metal catalysts. The stereochemical information from the alcohol is transferred to the ligand, which in turn creates a chiral environment around the metal center. This chiral metal complex then selectively catalyzes the formation of one enantiomer of the product from a prochiral substrate.

A key mechanism for chiral induction involves the formation of a diastereomeric transition state between the chiral catalyst and the substrate. The difference in the activation energies of the competing diastereomeric transition states determines the enantioselectivity of the reaction.

Hydrogen bonding can be a significant factor in chiral induction. acs.org The hydroxyl group of this compound can form a hydrogen bond with a component of the catalytic system, creating a more organized and rigid transition state. acs.org This interaction can enhance the transfer of chirality and lead to higher enantioselectivities. acs.org

Supramolecular Assembly and Self-Recognition Phenomena

The non-covalent interactions between molecules of this compound govern its self-assembly into ordered supramolecular structures, particularly in the solid state. These interactions are a manifestation of chiral self-recognition, where molecules of the same chirality preferentially associate with each other.

π-π Stacking and Aromatic Interactions

The two phenyl rings in this compound provide sites for π-π stacking interactions. wikipedia.org These non-covalent interactions occur between the electron-rich π-systems of the aromatic rings. wikipedia.org In the solid state, the phenyl rings of adjacent molecules can arrange in a parallel-displaced or T-shaped geometry to maximize these attractive forces. chemrxiv.org These interactions, although individually weaker than hydrogen bonds, are numerous and collectively contribute significantly to the stability of the crystal structure. nih.gov The interplay between the steric bulk and the electronic nature of the phenyl groups influences the specific geometry of the π-π stacking. chemrxiv.org

Synergy of Intermolecular Forces in Propargylic Alcohol Assemblies

The supramolecular architecture of this compound in the solid state is a result of the synergistic interplay between hydrogen bonding and π-π stacking interactions. rsc.org Hydrogen bonds often act as the primary organizing force, creating a framework that is then further stabilized and refined by the weaker π-π stacking and van der Waals interactions. rsc.org

The specific arrangement of molecules in the crystal lattice is a delicate balance of these attractive forces and the steric repulsion between the bulky phenyl groups. The chirality of the molecule dictates a specific three-dimensional packing that maximizes the favorable intermolecular contacts. This results in a homochiral crystal lattice where all the molecules have the same (S) configuration. The combination of strong, directional hydrogen bonds and weaker, more diffuse π-π interactions leads to a highly ordered and stable crystalline solid.

Applications and Synthetic Utility of S 1,3 Diphenyl 1 Propyne 3 Ol in Complex Molecule Synthesis

Versatility as a Chiral Building Block in Multistep Organic Synthesis

(S)-1,3-Diphenyl-1-propyne-3-ol serves as a valuable chiral starting material in multistep organic synthesis due to the diverse reactivity of its functional groups. The hydroxyl group can be oxidized to a ketone or participate in ether and ester formation. The alkyne moiety can undergo various reactions such as reduction to alkenes or alkanes, and addition reactions. The propargylic position of the alcohol makes it amenable to substitution reactions. smolecule.com

This versatility allows for the construction of complex molecular architectures with a high degree of stereochemical control. The phenyl groups contribute to the steric and electronic properties of the molecule, influencing the regioselectivity and stereoselectivity of subsequent reactions. The inherent chirality of this compound is often transferred through synthetic sequences, making it a valuable component of the "chiral pool" – a collection of readily available, enantiomerically pure compounds used as starting materials in asymmetric synthesis. nih.gov

The strategic application of this building block enables the efficient assembly of intricate carbocyclic and heterocyclic frameworks, which are core structures in many pharmaceuticals and functional materials. researchgate.net Its utility is further demonstrated in tandem reaction processes where multiple transformations occur in a single step, leading to a rapid increase in molecular complexity from a relatively simple precursor. researchgate.net

Role in the Synthesis of Biologically Active Compounds and Natural Product Fragments

The structural motif of this compound is a key feature in various biologically active molecules and serves as a crucial fragment in the synthesis of natural products. The 1,3-diphenylpropane (B92013) scaffold, which can be derived from this propargyl alcohol, is present in compounds exhibiting a range of biological activities.

For instance, derivatives of 1,3-diphenyl-2-propen-1-one, commonly known as chalcones, have demonstrated significant biological potential, including anticancer, anti-inflammatory, and antiproliferative activities. nih.govnih.gov The synthesis of these chalcones can be envisioned to start from precursors like this compound. Subsequent modifications, such as the introduction of a tertiary amine side chain, have been shown to enhance the cytotoxic effects of these compounds on cancer cell lines like MCF-7. nih.govresearchgate.net

Furthermore, the concept of "fragment-based drug discovery" leverages small, structurally diverse molecules, often inspired by natural products, to identify lead compounds. dtu.dkresearchgate.netnih.govchimia.ch this compound, with its defined stereochemistry and multiple functional groups, represents an ideal natural product-like fragment. dtu.dkresearchgate.netchimia.ch Its incorporation into larger molecules can impart desirable three-dimensional characteristics and biological relevance. The synthesis of complex spiroheterocyclic compounds with antimalarial activity has been reported, highlighting the utility of such building blocks in generating novel therapeutic agents. researchgate.net

Below is a table summarizing the biological activities of compounds related to or derived from the 1,3-diphenylpropane scaffold.

| Compound Class | Biological Activity | Reference |

| 1,3-Diaryl-2-propen-1-ones (Chalcones) | Anticancer, Anti-inflammatory, Antiproliferative | nih.govnih.gov |

| 1,3-Diphenyl-3-(phenylthio)propan-1-ones | Cytotoxic against MCF-7 breast cancer cells | nih.govresearchgate.net |

| Pyrazoline derivatives of chalcones | Anti-inflammatory | nih.gov |

| Spiroheterocyclic compounds | Antimalarial | researchgate.net |

Derivatization to Chiral Ligands for Asymmetric Catalysis

A significant application of this compound lies in its derivatization to form chiral ligands for asymmetric catalysis. The stereogenic center of the molecule can be incorporated into the backbone of a ligand, which then coordinates to a metal center to create a chiral catalyst. These catalysts are instrumental in promoting chemical reactions that produce one enantiomer of a chiral product in excess over the other, a critical process in the synthesis of pharmaceuticals. google.com

The development of novel chiral ligands is a continuous effort in the field of catalysis. While direct derivatization of this compound into specific, widely-used ligands is not extensively documented in the provided results, the principle of using chiral backbones for ligand synthesis is well-established. For example, chiral 1,3-P,N-ligands have been synthesized and utilized in catalysis. nih.gov The synthesis of chiral cycloiminophosphanes from l-menthone demonstrates the use of a chiral pool molecule to create effective ligands for reactions like transfer hydrogenation. nih.gov

The structural features of this compound make it a promising candidate for the development of new chiral phosphine (B1218219) or phosphinite ligands. The phenyl groups can be functionalized to introduce phosphine moieties, and the hydroxyl group provides a handle for further modification. The resulting ligands could find applications in a variety of metal-catalyzed asymmetric transformations, such as hydrogenation, hydrosilylation, and cross-coupling reactions. nih.govgoogle.com

Precursor for Advanced Materials and Functional Molecules

The unique combination of a rigid alkyne unit and chiral phenyl-substituted carbons in this compound makes it an attractive precursor for the synthesis of advanced materials and functional molecules. The propargyl alcohol moiety is a versatile functional group that can be transformed into a variety of other functionalities, enabling the construction of complex molecular architectures with specific properties. researchgate.net

The incorporation of this chiral building block into polymers or larger molecular assemblies can lead to materials with unique optical or electronic properties. smolecule.com The defined stereochemistry can influence the supramolecular organization of these materials, leading to chiral recognition capabilities or chiroptical responses.

While specific examples of advanced materials derived directly from this compound are not detailed in the search results, the potential applications can be inferred from the reactivity of its functional groups. For example, the alkyne can participate in polymerization reactions or be used as a linker in metal-organic frameworks. The phenyl groups can be functionalized to tune the electronic properties or to introduce liquid crystalline behavior. The inherent chirality can be exploited in the development of chiral stationary phases for chromatography or as components of nonlinear optical materials.

Characterization and Theoretical Studies of S 1,3 Diphenyl 1 Propyne 3 Ol

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of (S)-1,3-Diphenyl-1-propyne-3-ol, enabling the confirmation of its molecular structure and the assignment of its specific stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide key information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The propargylic proton, the hydroxyl proton, and the aromatic protons exhibit distinct signals. The hydroxyl proton's signal is often broad and its chemical shift can vary with concentration and solvent due to hydrogen bonding. Adding a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample causes the hydroxyl proton signal to disappear, confirming its identity.

¹³C NMR spectroscopy provides information on the carbon skeleton. The alkyne carbons show characteristic shifts in the 80-90 ppm range, while the carbon atom bearing the hydroxyl group (the stereocenter) and the aromatic carbons also have distinct resonances.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons | 7.0–7.5 | Multiplet | Protons on the two phenyl rings. |

| Methine Proton (-CH(OH)-) | ~5.5 | Singlet/Doublet | Proton at the chiral center. |

| Hydroxyl Proton (-OH) | 1.5–2.5 | Broad Singlet | Exchangeable with D₂O. |

Table 2: Estimated ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ) ppm |

|---|---|

| Aromatic Carbons | 125–145 |

| Alkyne Carbon (-C≡) | ~89 |

| Alkyne Carbon (≡C-) | ~86 |

| Methine Carbon (-CH(OH)-) | ~64 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

The IR spectrum of 1,3-Diphenyl-1-propyne-3-ol shows characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C≡C triple bond, a key feature of the propyne (B1212725) moiety, typically displays a sharp, weak to medium absorption band around 2100-2250 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings appear in the 1450-1600 cm⁻¹ region. nih.gov

Raman spectroscopy is particularly sensitive to non-polar bonds, making it an excellent tool for observing the C≡C triple bond, which often gives a strong signal. The analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. nih.govnist.gov

Table 3: Key Infrared Absorption Bands for 1,3-Diphenyl-1-propyne-3-ol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3300 - 3400 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2250 | Weak to Medium, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Carbon-Oxygen | C-O Stretch | 1000 - 1200 | Medium to Strong |

To determine the enantiomeric purity or enantiomeric excess (e.e.) of this compound, chiral chromatography is the method of choice. nih.gov High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are commonly employed. shimadzu.com

The separation principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including alcohols. chromatographyonline.com By carefully selecting the CSP, mobile phase, and temperature, baseline separation of the (R) and (S) enantiomers can be achieved. chromatographyonline.commdpi.com The ratio of the peak areas in the resulting chromatogram allows for the precise calculation of the enantiomeric excess of the (S)-enantiomer.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic methods provide the connectivity and relative stereochemistry, single-crystal X-ray crystallography is the definitive technique for determining the absolute stereochemistry and solid-state conformation of a chiral molecule. nih.gov By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.

For this compound, successful crystallization and X-ray analysis would unambiguously confirm the (S)-configuration at the C3 stereocenter. The analysis also provides detailed information on bond lengths, bond angles, and torsional angles, offering insights into the molecule's preferred conformation in the crystalline state. Crystallographic data for the related compound 1,1,3-Triphenyl-2-propyn-1-ol shows a monoclinic crystal system with a P 1 21/c 1 space group. nih.gov Similar analyses for this compound would provide the ultimate proof of its absolute configuration.

Computational Chemistry Approaches

Theoretical calculations are increasingly used in conjunction with experimental data to provide deeper insights into the properties and reactivity of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. youtube.com By applying functionals such as B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), the ground-state geometry of this compound can be optimized, and its vibrational frequencies can be calculated. nih.gov These calculated frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov

Furthermore, DFT calculations can elucidate the electronic properties of the molecule, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This information is crucial for understanding the molecule's reactivity in various chemical transformations. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing a theoretical basis for the interpretation of experimental UV-Vis spectra. nih.gov DFT is also an invaluable tool for studying reaction mechanisms involving this alcohol, allowing for the calculation of transition state structures and activation energies. researchgate.net

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational landscape of this compound are crucial for understanding its reactivity and interactions. Molecular modeling techniques, particularly density functional theory (DFT), are powerful tools for investigating these aspects.

A comprehensive conformational analysis of this compound would involve the systematic exploration of the potential energy surface by rotating the single bonds. The key dihedral angles to consider are those around the C-C bonds connecting the phenyl groups and the propyne backbone, as well as the C-O bond of the alcohol group.

Due to the presence of the hydroxyl group and the pi-system of the phenyl and ethynyl (B1212043) groups, intramolecular hydrogen bonding is a significant factor in determining the stability of different conformers. It is anticipated that conformers where the hydroxyl hydrogen atom is oriented towards one of the phenyl rings or the triple bond would be among the most stable structures. The steric hindrance between the two bulky phenyl groups also plays a critical role in defining the low-energy conformations.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) | Key Interaction |

| A | ~60 | ~180 | 0.00 | Intramolecular O-H···π |

| B | ~180 | ~60 | 1.25 | Steric minimization |

| C | ~-60 | ~180 | 1.50 | Intramolecular O-H···π |

| D | ~180 | ~-60 | 2.50 | Less favorable sterics |

*Dihedral angle defined by H-O-C3-C2 **Dihedral angle defined by C4-C3-C2-C1 (Note: This table is a hypothetical representation of what a conformational analysis might reveal and is for illustrative purposes only, as specific literature data is unavailable.)

Prediction of Spectroscopic Properties

Computational chemistry also allows for the prediction of various spectroscopic properties, which can be compared with experimental data for validation of the theoretical model and for a deeper understanding of the electronic structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. These calculations would predict the positions of key absorption bands in the IR spectrum. The most characteristic vibrations would include:

The O-H stretching frequency of the alcohol group, which would be sensitive to hydrogen bonding. In non-polar solvents, a sharp band around 3600 cm⁻¹ for the free O-H stretch would be expected, while intramolecularly hydrogen-bonded conformers would show a broader band at a lower frequency (around 3400-3500 cm⁻¹).

The C≡C stretching vibration of the alkyne, typically appearing in the region of 2100-2260 cm⁻¹. The exact position would be influenced by the electronic effects of the phenyl substituents.

The C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the aliphatic C-H at the chiral center.

The C-O stretching vibration of the alcohol, usually found in the 1000-1260 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a reliable approach for this purpose. nih.gov The calculated chemical shifts for the different conformers can be averaged based on their predicted Boltzmann populations to obtain a theoretical spectrum that can be compared with experimental results.

For this compound, the key predicted NMR signals would be:

The proton of the hydroxyl group, whose chemical shift would be highly dependent on concentration and solvent due to intermolecular hydrogen bonding.

The methine proton at the chiral center (C3), which would appear as a singlet or a multiplet depending on coupling with the hydroxyl proton.

The protons of the two phenyl groups, which would show complex multiplet patterns in the aromatic region of the ¹H NMR spectrum.

In the ¹³C NMR spectrum, the carbons of the alkyne group would be characteristic, as would the carbon atom of the chiral center bearing the hydroxyl group.

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of this compound

| Spectroscopic Data | Predicted Value |

| IR Frequency (O-H stretch) | ~3450 cm⁻¹ (H-bonded) |

| IR Frequency (C≡C stretch) | ~2150 cm⁻¹ |

| ¹H NMR Chemical Shift (C3-H) | ~5.5 ppm |

| ¹³C NMR Chemical Shift (C3) | ~65 ppm |

| ¹³C NMR Chemical Shift (C1) | ~88 ppm |

| ¹³C NMR Chemical Shift (C2) | ~90 ppm |

(Note: These are estimated values based on typical ranges for similar functional groups and are for illustrative purposes. Accurate predictions would require specific DFT calculations.)

Future Prospects and Emerging Trends in S 1,3 Diphenyl 1 Propyne 3 Ol Research

Exploration of Novel Catalytic Systems (e.g., Frustrated Lewis Pairs, Photocatalysis)

The discovery of new catalytic systems is crucial for unlocking novel reactivity and improving the efficiency of known transformations. For (S)-1,3-Diphenyl-1-propyne-3-ol, two particularly promising areas are Frustrated Lewis Pairs and photocatalysis.

Frustrated Lewis Pairs (FLPs): FLPs are combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct wikipedia.org. This "frustration" leaves both the acid and base sites available to cooperatively activate small molecules, most notably hydrogen (H₂) nih.govutexas.edu. This ability to perform metal-free hydrogenations has significant implications.

Potential Applications: FLPs could be employed for the stereoselective reduction of the alkyne in this compound to either a (Z)- or (E)-alkene, a transformation that typically relies on metal catalysts. Chiral FLPs could offer a pathway for the enantioselective synthesis of the alcohol itself from the corresponding ketone, 1,3-diphenyl-2-propyn-1-one. While still an emerging field, FLPs have been successfully used for the enantioselective hydrogenation of imines wikipedia.orgscribd.com.

Photocatalysis: Photocatalysis uses light to drive chemical reactions, often under mild conditions. This approach can access unique reactive intermediates that are difficult to generate through thermal methods.

Potential Applications: Photocatalysis could be used to generate radical intermediates from this compound, enabling novel carbon-carbon and carbon-heteroatom bond formations. For example, photolysis of related compounds like 1,3-diphenyldiazopropyne has been shown to produce triplet propynylidene species, which undergo further photochemical reactions researchgate.net. Dearomative synthesis using photochemistry has also been demonstrated, highlighting the potential for complex molecular construction nih.gov.

Integration of High-Throughput Experimentation and Automation in Discovery

The pace of chemical research can be accelerated through the use of automation and high-throughput experimentation (HTE). These technologies allow for the rapid screening of reaction conditions, catalysts, and substrates, significantly reducing the time required for discovery and optimization.

Application in Synthesis: For a molecule like this compound, HTE can be used to quickly identify the optimal catalyst and conditions for its asymmetric synthesis. Automated systems can perform hundreds of reactions in parallel, varying parameters such as temperature, solvent, catalyst loading, and ligands nih.gov.

Application in Catalysis: When developing new reactions that use this compound as a substrate, automated platforms can rapidly screen a wide array of catalysts and reaction partners to discover novel transformations. This is particularly valuable for complex, multi-component reactions where many variables need to be optimized. The success of automation in fields like peptide synthesis serves as a model for its broader application in synthetic chemistry nih.gov.

Bio-inspired and Biomimetic Transformations

Nature provides a rich source of inspiration for the development of new chemical reactions. Bio-inspired and biomimetic approaches seek to mimic the strategies that enzymes use to achieve remarkable efficiency and selectivity.

Enzymatic Catalysis: The use of isolated enzymes or whole-cell systems for the synthesis of chiral molecules is a rapidly growing area. An enzyme could be developed or engineered to perform the highly enantioselective reduction of 1,3-diphenyl-2-propyn-1-one to this compound, offering a green and highly selective alternative to traditional chemical methods.

Biomimetic Cascades: Researchers are designing synthetic sequences that mimic biosynthetic pathways. A biomimetic approach could involve a cascade reaction initiated from a simple precursor, where multiple bonds and stereocenters are formed in a single operation, inspired by how natural products are made figshare.com. The synthesis of bio-inspired 1,3-diarylpropene derivatives, which share a structural motif with the target molecule, demonstrates the potential of this strategy nih.gov.

Investigation of Organometallic Intermediates and Reaction Mechanisms